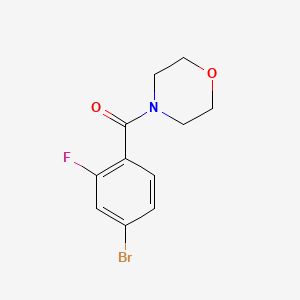

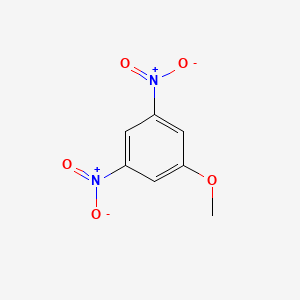

![molecular formula C17H21NO4 B1346841 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid CAS No. 885266-53-5](/img/structure/B1346841.png)

3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

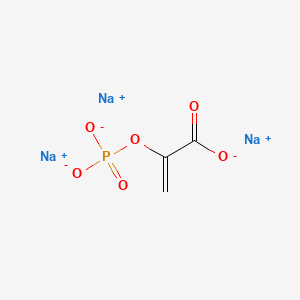

“3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid” is a compound with the molecular formula C17H21NO4 and a molecular weight of 303.3612. It appears as a pale yellow solid13.

Synthesis Analysis

I’m sorry, but I couldn’t find specific information on the synthesis of “3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid” from the available resources.Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21NO4/c1-11(9-15(19)20)13-10-18(16(21)22-17(2,3)4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3,(H,19,20)1. This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving “3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid” from the available resources.Physical And Chemical Properties Analysis

This compound is a pale yellow solid13. It has a molecular weight of 303.3612. The compound should be stored at 0-8 °C13.科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of (Triazolylethyl)indoles : Utilizing a copper-catalyzed cycloaddition, N-(tert-butoxycarbonyl)-3-(1-tosyl-3-butynyl)-1H-indole reacts with azides to yield (triazolylethyl)indoles. These compounds mimic indole-3-propionic acid due to the electronic similarities of the triazole ring to the amido group (Petrini & Shaikh, 2009).

Formation of Indoles and Oxindoles : Treatment of dilithiated N-(tert-butoxycarbonyl)anilines leads to intermediates that are converted to N-(tert-butoxycarbonyl)indoles and oxindoles. This process involves condensation and cyclization reactions (Clark et al., 1991).

Aldehyde Building Blocks : Synthesis of tert-butoxycarbonyl-perhydro-1',3'-oxazine-2'-yl acetic and propionic acids from simple materials is reported. These compounds serve as building blocks in various chemical syntheses (Groth & Meldal, 2001).

Urease Inhibitors : 4-(1H-indol-3-yl)butanoic acid derivatives show potent inhibitory activity against the urease enzyme, suggesting their potential in therapeutic applications (Nazir et al., 2018).

Chemical Properties and Applications

Asymmetric Hydrogenation : Utilized in the synthesis of beta-amino acid pharmacophores, demonstrating its role in producing compounds with high enantiomeric excess (Kubryk & Hansen, 2006).

Enantioselective Synthesis : Key in producing enantioselective 3-aminopropanoic acid derivatives, an approach involving electrophilic attack on chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).

Catalysis in N-tert-Butoxycarbonylation : Demonstrates efficiency in N-tert-butoxycarbonylation of amines, providing an environmentally friendly and high-yield method for this chemical transformation (Heydari et al., 2007).

Novel Cyclo-dimerization : Engaged in a unique cyclo-dimerization process, yielding cyclic dimers that might have potential in further synthetic applications (Kawasaki et al., 2005).

Safety And Hazards

Specific safety and hazard information for “3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid” is not available in the resources I have. However, as with all chemicals, it should be handled with care, and appropriate safety measures should be taken.

将来の方向性

The future directions for “3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid” are not specified in the available resources. However, given its molecular structure, it could potentially be of interest in various fields of research.

Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.

特性

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-11(9-15(19)20)13-10-18(16(21)22-17(2,3)4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMVLMBCHRXPLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。